8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane
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Overview
Description
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane is a chemical compound with the CAS Number: 1257300-52-9 . Its IUPAC name is tert-butyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide . The compound has a molecular weight of 293.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Photocatalytic Applications
- Fabrication and Modification of (BiO)2CO3-based Photocatalysts : The study by Ni et al. (2016) reviews the modification strategies developed to enhance the visible light-driven photocatalytic performance of (BiO)2CO3 (BOC), a material with potential applications in healthcare, photocatalysis, and supercapacitors. The improved photocatalytic activity of BOC-based systems can be attributed to various interactions and effects, such as the p–n junction and the Schottky junction (Ni, Sun, Zhang, & Dong, 2016).
OLED Materials
- BODIPY-based Materials for OLEDs : Squeo and Pasini (2020) provide an overview of the structural design and synthesis of BODIPY-based organic semiconductors for use in OLED devices, highlighting their potential as 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Environmental Remediation
- 1,4-Dioxane as a Water Contaminant : The review by Godri Pollitt et al. (2019) addresses the challenges of removing 1,4-dioxane from drinking water supplies, emphasizing the need for alternative removal approaches and further research on human health effects and treatment technologies (Godri Pollitt et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection.
properties
IUPAC Name |
tert-butyl 2,2-dioxo-1,3-dioxa-2λ6-thia-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)17-9(13)12-6-4-11(5-7-12)8-16-19(14,15)18-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYYGONTUFPZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COS(=O)(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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